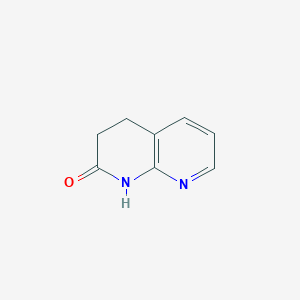

3,4-dihydro-1,8-naphthyridin-2(1H)-one

説明

Overview of Naphthyridine Derivatives in Chemical and Biological Contexts

Naphthyridines are a class of bicyclic heterocyclic organic compounds containing two nitrogen atoms in the rings. researchgate.net There are six possible isomers of naphthyridine, distinguished by the positions of the nitrogen atoms. researchgate.net These scaffolds are found in a variety of natural products, particularly alkaloids, and have been isolated from both terrestrial and marine sources. researchgate.net

The chemical properties of naphthyridine derivatives are characterized by their aromaticity and the presence of nitrogen atoms, which can act as hydrogen bond acceptors and coordination sites for metal ions. This structural feature allows them to interact with a wide range of biological targets, including enzymes and receptors. kashanu.ac.ir

In the biological context, naphthyridine derivatives have demonstrated a remarkable breadth of activities. researchgate.netbeilstein-journals.org Their applications in medicinal chemistry are extensive, with research highlighting their potential as antimicrobial, anticancer, anti-inflammatory, antiviral, and neuroprotective agents. organic-chemistry.orgkthmcollege.ac.in The diverse biological profiles of these compounds have made them a fertile ground for drug discovery and development. beilstein-journals.org

Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Drug Discovery and Organic Synthesis

Among the various naphthyridine isomers, the 1,8-naphthyridine scaffold has attracted the most significant attention from researchers. nih.govnih.gov This heightened interest is due to its versatile synthesis, reactivity, and a wide array of demonstrated biological activities. nih.govnih.gov The 1,8-naphthyridine core is a key structural component in numerous approved drugs and clinical candidates. kthmcollege.ac.in

A prime example of the therapeutic importance of this scaffold is nalidixic acid, the first quinolone antibiotic, which features a 1,8-naphthyridine core. researchgate.net This discovery paved the way for the development of a whole class of fluoroquinolone antibiotics. Beyond antibacterial applications, 1,8-naphthyridine derivatives have shown promise in treating a range of conditions including cancer, viral infections, neurodegenerative disorders, and inflammatory diseases. organic-chemistry.orgnih.gov

From the perspective of organic synthesis, the 1,8-naphthyridine scaffold serves as a valuable building block for the construction of more complex molecules. Its reactivity allows for functionalization at various positions, enabling the creation of diverse chemical libraries for drug screening. nih.gov The development of efficient synthetic routes to 1,8-naphthyridine derivatives is therefore a key area of research in contemporary organic chemistry. organic-chemistry.org

Historical Context of 1,8-Naphthyridin-2(1H)-one Synthesis Methodologies

The synthesis of 1,8-naphthyridine derivatives has a rich history, with the first reported synthesis dating back to 1927 by Koller's group. nih.gov One of the earliest and most fundamental methods for constructing the quinoline (B57606) and, by extension, the naphthyridine ring system is the Friedländer annulation, first reported in 1882. nih.gov This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. organic-chemistry.org Over the years, numerous modifications and improvements to the Friedländer synthesis have been developed, including the use of various catalysts to enhance reaction efficiency and yield. nih.gov

While a definitive first synthesis of the unsubstituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one is not prominently documented in early literature, its structural relationship to other 1,8-naphthyridin-2-ones suggests that early synthetic approaches would have likely involved variations of established cyclization reactions. For instance, the cyclization of appropriately substituted aminopyridines with dicarbonyl compounds or their equivalents has been a common strategy for accessing the 1,8-naphthyridin-2-one core.

More contemporary methods for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have focused on improving efficiency, diversity, and stereoselectivity. A notable modern approach involves the inverse-electron-demand Diels-Alder reaction. researchgate.netnih.gov This strategy often utilizes microwave activation to facilitate the reaction, allowing for the rapid and efficient construction of the bicyclic scaffold from acyclic precursors. nih.gov This method, along with others such as multicomponent reactions and metal-catalyzed cyclizations, represents the ongoing evolution of synthetic strategies to access this important heterocyclic system. kthmcollege.ac.in

| Synthesis Method | Description | Key Features |

| Friedländer Annulation | Condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. | A classical and foundational method for quinoline and naphthyridine synthesis. |

| Cyclization of Aminopyridines | Reaction of substituted aminopyridines with dicarbonyl compounds or their equivalents. | A versatile approach to constructing the 1,8-naphthyridin-2-one core. |

| Inverse-Electron-Demand Diels-Alder Reaction | Cycloaddition reaction often utilizing microwave activation for the synthesis of substituted derivatives. | A modern and efficient method for constructing the bicyclic scaffold. |

| Multicomponent Reactions | Reactions where multiple starting materials react to form a single product in one pot. | Allows for the rapid generation of molecular diversity. |

| Metal-Catalyzed Cyclizations | Use of transition metal catalysts to facilitate the formation of the naphthyridine ring system. | Often provides high yields and selectivity. |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-2,5H,3-4H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJVDEBWHJRJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579709 | |

| Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-79-1 | |

| Record name | 3,4-Dihydro-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dihydro 1,8 Naphthyridin 2 1h One

Classical Approaches to 1,8-Naphthyridin-2(1H)-ones

Traditional methods for constructing the 1,8-naphthyridin-2(1H)-one skeleton have historically relied on well-established named reactions that build the second pyridine (B92270) ring onto a pre-existing pyridine starting material. While effective, these methods can sometimes be limited in the diversity of substituents that can be incorporated. nih.gov

Knorr Reaction

The Knorr reaction, a standard method for preparing quinolinones, can be adapted for the synthesis of naphthyridinones. researchgate.net The reaction typically involves the condensation of an aminopyridine with a β-keto ester. The conditions of the reaction, particularly the acidity of the medium, can influence the final isomeric product. For instance, in the synthesis of related benzo[c] nih.govresearchgate.netnaphthyridinones, conducting the reaction in a less acidic medium like hot acetic acid favored the formation of the 2(1H)-one isomer, whereas a more strongly acidic medium like polyphosphoric acid led to the 4(1H)-one isomer. researchgate.net

Friedländer Reaction

The Friedländer synthesis is a widely recognized and fundamental method for constructing 1,8-naphthyridine (B1210474) rings. nih.gov This reaction involves an acid- or base-catalyzed condensation, followed by cyclodehydration, between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound that possesses a reactive α-methylene group. connectjournals.com For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material that readily condenses with active methylene (B1212753) compounds. connectjournals.comrsc.org While effective, classical Friedländer conditions can suffer from drawbacks such as long reaction times or the need for harsh conditions. connectjournals.com Modern variations have sought to address these limitations by employing catalysts like CeCl₃·7H₂O under solvent-free grinding conditions or using biocompatible ionic liquids in aqueous media to create a more environmentally benign and efficient process. researchgate.netconnectjournals.comnih.gov

Modern and Efficient Synthetic Routes

To overcome the limitations of classical methods and allow for the synthesis of polysubstituted 1,8-naphthyridin-2-ones, modern strategies have been developed. nih.gov Among the most powerful of these is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. nih.govresearchgate.net

Inverse Electron-Demand Diels-Alder Reactions

The IEDDA reaction is a significant cycloaddition process used for the synthesis of highly functionalized and substituted heteroaromatic ring systems. sigmaaldrich.com This reaction typically involves an electron-deficient diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile. nih.gov The versatility and mild conditions of the IEDDA reaction have made it a powerful tool in modern organic synthesis. sigmaaldrich.com

A highly efficient method for the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones employs 1,2,4-triazines that bear an acylamino group with a terminal alkyne side chain. nih.govresearchgate.netresearchgate.net This strategy involves tethering the dienophile (the alkyne) to the diene (the triazine) through an amide linker. nih.gov This precursor molecule is designed to undergo a subsequent intramolecular cycloaddition. The synthesis of these precursors generally involves reacting a substituted 1,2,4-triazine with various pent-4-ynamides. researchgate.net

The key step in this modern approach is an intramolecular Inverse Electron-Demand Diels-Alder (IEDDA) reaction of the tethered triazine-alkyne substrate. nih.govresearchgate.net This reaction is often carried out under microwave irradiation at high temperatures, which facilitates the cycloaddition. nih.gov The reaction proceeds via a [4+2] cycloaddition, followed by the extrusion of dinitrogen, which leads to the formation of the bicyclic naphthyridinone scaffold. This intramolecular approach provides an efficient route to various 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones in excellent yields. nih.gov Further functionalization can be achieved by first subjecting the terminal alkyne to a Sonogashira cross-coupling reaction with aryl halides before the intramolecular IEDDA reaction, yielding 5-aryl-substituted products. nih.govresearchgate.netresearchgate.net

The table below summarizes the results of the intramolecular IEDDA reaction for the synthesis of various substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones.

| Entry | Starting Material (Tethered Triazine) | R¹ Substituent | R² Substituent | Yield (%) |

| 1 | 14 | H | H | 95 |

| 2 | 15 | CH₃ | H | 94 |

| 3 | 16 | C₂H₅ | H | 92 |

| 4 | 17 | Ph | H | 90 |

| 5 | 18 | H | p-Tol | 91 |

| 6 | 19 | H | p-OMe-Ph | 93 |

| 7 | 20 | H | p-F-Ph | 94 |

| 8 | 21 | H | Thien-2-yl | 89 |

| Data derived from studies on intramolecular IEDDA reactions under microwave irradiation at 220 °C. nih.gov |

Sonogashira Cross-Coupling Reactions in Naphthyridine Synthesis

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org This reaction has been effectively employed in the synthesis of 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.govresearchgate.net In this approach, terminal alkynes tethered to a 1,2,4-triazine precursor undergo a Sonogashira coupling with various aryl iodides. This reaction introduces the aryl group at the terminal end of the alkyne side chain, which is a crucial step for the subsequent intramolecular cyclization to form the naphthyridinone core. nih.gov

The reaction is typically carried out in a solvent such as DME, using a palladium catalyst like Pd(PPh₃)₂Cl₂ (5 mol%), a copper(I) salt (e.g., CuI), and an amine base such as triethylamine. nih.gov This method allows for the introduction of a wide range of aryl substituents on the naphthyridine scaffold, contributing to the molecular diversity of the synthesized compounds. nih.gov The resulting cross-coupling products are then subjected to an intramolecular Diels-Alder reaction to yield the final 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.govresearchgate.net

A variety of aryl iodides can be used in the Sonogashira reaction to produce a range of substituted products. The reaction conditions are generally mild, and the yields of the cross-coupled products are often very good. nih.gov

Table 1: Sonogashira Cross-Coupling Reactions for the Synthesis of Aryl-N-triazinylpentynamides nih.govresearchgate.net

| Entry | Alkyne Precursor | Aryl Iodide | Product | Yield (%) |

| 1 | 6 | Iodobenzene | 14 | 95 |

| 2 | 6 | 4-Iodotoluene | 15 | 92 |

| 3 | 6 | 4-Iodoanisole | 16 | 96 |

| 4 | 7 | Iodobenzene | 17 | 93 |

| 5 | 8 | Iodobenzene | 18 | 89 |

| 6 | 9 | Iodobenzene | 19 | 91 |

| 7 | 9 | 4-Iodotoluene | 20 | 88 |

| 8 | 9 | 4-Iodoanisole | 21 | 94 |

Microwave-Activated Reactions for Enhanced Synthesis

Microwave irradiation has emerged as a valuable technique in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. In the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, microwave activation is particularly effective for the intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction of 1,2,4-triazines bearing an alkyne side chain. beilstein-journals.orgnih.gov This cyclization step is the final key transformation to construct the bicyclic naphthyridinone system. nih.gov

The use of microwave heating significantly reduces the reaction time compared to conventional heating methods. For instance, the intramolecular IEDDA reaction of aryl-N-triazinylpentynamides can be completed in one hour at 220 °C in chlorobenzene under microwave irradiation, leading to excellent yields of the corresponding 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.govresearchgate.net This efficiency makes microwave-assisted synthesis an attractive method for the rapid generation of libraries of substituted naphthyridinones. nih.gov

The reaction proceeds by the cycloaddition of the alkyne onto the 1,2,4-triazine ring, followed by the extrusion of nitrogen gas to form the dihydropyridine ring, which then tautomerizes to the more stable pyridinone. nih.gov The high temperatures achieved rapidly with microwave heating facilitate this transformation, which might otherwise require prolonged heating and result in lower yields due to decomposition. nih.gov

Table 2: Microwave-Activated Intramolecular IEDDA Reactions nih.govresearchgate.net

| Entry | Starting Material | Product | Yield (%) |

| 1 | 14 | 22 | 92 |

| 2 | 15 | 23 | 90 |

| 3 | 16 | 24 | 95 |

| 4 | 17 | 25 | 88 |

| 5 | 18 | 26 | 85 |

| 6 | 19 | 27 | 91 |

| 7 | 20 | 28 | 87 |

| 8 | 21 | 29 | 93 |

Green Chemistry Approaches to Synthesis

In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods in organic chemistry. For the synthesis of naphthyridine derivatives, green chemistry approaches focus on the use of non-toxic catalysts and solvents, as well as reaction conditions that minimize waste and energy consumption.

Metal-Free Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that can be used as solvents and catalysts in organic reactions. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to volatile organic solvents. nih.gov In the context of naphthyridine synthesis, basic ionic liquids have been shown to be effective catalysts for the Friedländer reaction, a common method for preparing the 1,8-naphthyridine core. nih.govacs.org

One notable example is the use of choline hydroxide (ChOH), a biocompatible and inexpensive ionic liquid, as a metal-free catalyst for the synthesis of 1,8-naphthyridines in water. acs.org This method avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts that are often required in traditional synthetic routes. acs.org The use of a metal-free catalyst is particularly advantageous in the synthesis of pharmaceutical compounds, where metal contamination is a significant concern.

Aqueous Reaction Conditions

Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and low cost. The synthesis of 1,8-naphthyridines in aqueous media has been successfully demonstrated, representing a significant advancement in the environmentally benign synthesis of this class of compounds. acs.org The use of water as a solvent is often challenging due to the poor solubility of many organic reagents. However, the use of a water-soluble catalyst like choline hydroxide can overcome this limitation and facilitate the reaction in an aqueous environment. acs.org

The gram-scale synthesis of 1,8-naphthyridines has been achieved in water using this method, highlighting its potential for practical applications. acs.org The reaction of 2-aminonicotinaldehyde with various active methylene carbonyl compounds proceeds with excellent yields in the presence of a catalytic amount of choline hydroxide in water. acs.org This approach not only provides a greener alternative to traditional methods but also simplifies the product separation process. acs.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, thereby avoiding the need for isolation and purification of intermediates. mdpi.com This approach aligns with the principles of green chemistry by reducing solvent usage, reaction time, and waste generation.

While specific examples of one-pot multicomponent reactions leading directly to 3,4-dihydro-1,8-naphthyridin-2(1H)-one are not extensively reported, the synthesis of structurally related dihydropyrimidin-2(1H)-ones via the Biginelli reaction is a well-established one-pot, three-component condensation. rsc.orgresearchgate.net This reaction involves an aldehyde, a β-ketoester, and urea or thiourea. rsc.org The development of similar one-pot strategies for the synthesis of the target naphthyridinone scaffold is an area of active research. The synthesis of other functionalized naphthyridine derivatives has been achieved through one-pot multicomponent reactions, for instance, using an ionic liquid catalyst under solvent-free conditions. rkmmanr.org

Specific Precursors and Intermediates in Synthesis

The synthesis of this compound via the IEDDA approach relies on the careful design and preparation of key precursors and intermediates. nih.gov The primary precursors are a 1,2,4-triazine derivative and a suitable amine with a terminal alkyne.

A key intermediate is the 3-methylsulfonyl-5-phenyl-1,2,4-triazine, which is prepared from phenylglyoxal and S-methylthiosemicarbazide followed by oxidation. nih.gov This triazine is then reacted with various pent-4-ynamides, which are themselves synthesized from pent-4-ynoic acid and a variety of primary amines. nih.gov The reaction between the triazine and the pent-4-ynamide, typically using n-BuLi in THF at -30 °C, yields the crucial N-triazinylpentynamide intermediates. nih.govresearchgate.net

These N-triazinylpentynamides are the direct precursors for the Sonogashira coupling reaction, where an aryl group is introduced, and the subsequent microwave-activated intramolecular IEDDA reaction that forms the final this compound ring system. nih.gov

Table 3: Key Precursors and Intermediates

| Compound Type | General Structure/Example | Role in Synthesis |

| 1,2,4-Triazine Precursor | 3-Methylsulfonyl-5-phenyl-1,2,4-triazine | Core heterocyclic component for IEDDA reaction |

| Alkyne-containing Amide | N-Butylpent-4-ynamide | Provides the alkyne functionality and part of the future pyridinone ring |

| N-Triazinylpentynamide Intermediate | N-Butyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide | Substrate for Sonogashira coupling and IEDDA cyclization |

| Aryl-N-triazinylpentynamide Intermediate | N-Butyl-5-phenyl-N-(5-phenyl-1,2,4-triazin-3-yl)pent-4-ynamide | Product of Sonogashira coupling and direct precursor to the final product |

Synthesis from 2-Aminonicotinaldehydes

A foundational approach to the synthesis of 1,8-naphthyridine derivatives involves the use of 2-aminonicotinaldehydes as key starting materials. niscpr.res.inacs.orgrsc.org The Friedländer annulation, a classic condensation reaction, is frequently employed. acs.org In this reaction, 2-aminonicotinaldehyde is reacted with a compound containing an activated methylene group, such as a ketone or an ester, in the presence of a catalyst. For instance, the reaction of 2-aminonicotinaldehyde with ketones can lead to the formation of the 1,8-naphthyridine skeleton. acs.org While this method is versatile for creating various substituted 1,8-naphthyridines, specific modifications and reaction conditions are necessary to yield the desired 3,4-dihydro-2(1H)-one structure.

One reported synthesis leading to a related 1,2-dihydro acs.orgorganic-chemistry.orgnaphthyridin-2-one derivative starts with the condensation of 2-aminonicotinaldehyde with 2-naphthylacetonitrile in the presence of potassium hydroxide under microwave irradiation. niscpr.res.in The resulting 3-(2-naphthyl) acs.orgorganic-chemistry.orgnaphthyridin-2-amine is then converted to the corresponding 1,2-dihydro acs.orgorganic-chemistry.orgnaphthyridin-2-one through a reaction with nitrous acid. niscpr.res.in Further reduction of the C3-C4 double bond would be required to obtain the this compound core.

A greener approach to the Friedländer reaction has also been developed, utilizing water as the solvent for the reaction of 2-aminonicotinaldehyde with various carbonyl compounds, leading to substituted 1,8-naphthyridines in high yields. rsc.org

Role of 1,2,4-Triazines in Cycloaddition Reactions

A highly efficient and modern strategy for the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones involves the use of 1,2,4-triazines in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govnih.govnih.govmdpi.com This approach is particularly powerful for creating highly substituted and functionalized naphthyridinone scaffolds.

The core of this methodology is an intramolecular IEDDA reaction. A 1,2,4-triazine bearing an acylamino group with a terminal alkyne side chain is synthesized. nih.gov Upon activation, typically with microwave irradiation, the 1,2,4-triazine acts as the diene and the tethered alkyne serves as the dienophile. The cycloaddition is followed by the extrusion of a nitrogen molecule to form the dihydropyridine ring, resulting in the desired 1-substituted this compound. nih.gov This method offers a streamlined route to the bicyclic system with good control over the substitution pattern.

The reactivity of 1,2,4-triazines in cycloaddition reactions is well-established, and they have been shown to react with strained alkynes at relatively low temperatures, making them suitable for various synthetic applications. nih.gov

N-Substituted Pent-4-ynamides as Intermediates

The use of N-substituted pent-4-ynamides and related structures as intermediates is intrinsically linked to the IEDDA strategy involving 1,2,4-triazines. nih.gov In this context, the "N-substituted pent-4-ynamide" represents the alkyne-containing side chain that is tethered to the 1,2,4-triazine core via an amide linkage. This structural motif is crucial for the intramolecular nature of the cycloaddition reaction.

The synthesis of these intermediates involves coupling a 1,2,4-triazine derivative with a suitable alkyne-containing carboxylic acid or its activated form. The resulting molecule contains both the diene (the 1,2,4-triazine ring) and the dienophile (the alkyne) poised for an intramolecular reaction. The flexibility in synthesizing various N-substituted pent-4-ynamide precursors allows for the introduction of diversity at the N-1 position of the final this compound product. nih.gov Ynamides, in general, are versatile building blocks in organic synthesis due to their unique reactivity, participating in various cycloaddition reactions to form heterocyclic structures. nih.govnih.gov

Functionalization and Derivatization Strategies

Once the this compound scaffold is constructed, further functionalization and derivatization are often necessary to explore structure-activity relationships for various biological targets. These strategies focus on introducing a wide range of substituents at different positions of the bicyclic ring system.

Functionalization at the 4-Position of the Pyridine Ring

The 4-position of the pyridine ring within the this compound structure is a key site for introducing chemical diversity. One effective method to achieve this is through the Sonogashira cross-coupling reaction. nih.gov This approach begins with an alkyne precursor tethered to the 1,2,4-triazine. This terminal alkyne can undergo a Sonogashira coupling with various aryl halides. nih.gov

Following the cross-coupling reaction, the newly introduced aryl group is positioned to become the substituent at the 5-position of the final naphthyridinone, which corresponds to the 4-position of the newly formed pyridine ring. The subsequent intramolecular IEDDA reaction then proceeds as previously described to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov This two-step sequence provides a powerful tool for creating a library of derivatives with diverse aromatic and heteroaromatic substituents at this specific position.

Introduction of Diverse Substituents on the Bicyclic Scaffold

The synthetic methodologies employed for the construction of the this compound core inherently allow for the introduction of a wide array of substituents on the bicyclic scaffold. nih.gov The IEDDA approach is particularly advantageous in this regard.

By varying the starting 1,2,4-triazine and the alkyne-containing side chain, substituents can be introduced at multiple positions. For example, modifications to the 1,2,4-triazine ring can lead to different substitution patterns on the pyridine portion of the final product. Similarly, as discussed, the N-substituent on the amide linker directly translates to the substituent at the N-1 position of the naphthyridinone. nih.gov The combination of these strategies enables the generation of a diverse library of compounds for biological screening.

The table below illustrates the diversity of substituents that can be introduced onto the this compound scaffold using the IEDDA methodology.

| Position of Substitution | Type of Substituent | Precursor Moiety |

| N-1 | Alkyl, Arylalkyl | N-substituted amide linker |

| C-5 (Pyridine 4-position) | Aryl, Heteroaryl | Aryl halide in Sonogashira coupling |

| Other positions | Dependent on starting 1,2,4-triazine | Substituted 1,2,4-triazines |

Synthesis of Carboxamide Derivatives

The introduction of a carboxamide group, particularly at the 3-position, is a common derivatization strategy for 1,8-naphthyridinone scaffolds, often leading to compounds with interesting biological activities. nih.gov For the this compound series, the synthesis of carboxamide derivatives typically involves the reaction of a corresponding carboxylic acid or its activated derivative with a variety of amines.

While the direct synthesis of 3-carboxamide derivatives of the saturated 3,4-dihydro system is not extensively detailed in the provided context, the synthesis of related 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives provides a general template. nih.gov This involves the synthesis of a 1,8-naphthyridin-4(1H)-one-3-carboxylic acid intermediate, which is then coupled with various aliphatic or aromatic amines to yield the desired carboxamides. nih.gov A similar approach could be envisioned for the this compound-3-carboxamides, starting from a suitable 3-carboxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one precursor.

The following table summarizes some examples of carboxamide derivatives of the related 1,8-naphthyridin-4(1H)-one scaffold, highlighting the diversity of amines that can be incorporated.

| Amine Reactant | Resulting Carboxamide Substituent |

| Adamantan-1-amine | N-(Adamantan-1-yl) |

| Cyclohexylamine | N-Cyclohexyl |

| Aniline | N-Phenyl |

| Benzylamine | N-Benzyl |

Preparation of Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones

The synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved through various modern synthetic strategies, offering access to a diverse range of derivatives. A prominent and efficient method involves the application of microwave-activated inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govresearchgate.net This approach provides a versatile route to functionalize the bicyclic scaffold at different positions.

A key strategy utilizes 1,2,4-triazines that are tethered to an alkyne via an amide linker. nih.gov This precursor undergoes an intramolecular IEDDA reaction under microwave irradiation to construct the this compound core. This methodology has been successfully applied to create derivatives with substituents at the N-1 and C-5 positions.

Synthesis of 1-Substituted Derivatives

The preparation of 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones begins with the synthesis of N-substituted N-(prop-2-yn-1-yl) amides, which are then coupled with 3-(methylthio)-1,2,4-triazine-5-carbonitrile. The resulting triazine precursors, tethered to an alkyne, undergo an intramolecular IEDDA reaction when heated with microwave irradiation in chlorobenzene at 220 °C. researchgate.net This reaction proceeds to form the desired bicyclic products in good yields. nih.gov

Table 1: Synthesis of 1-Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via Intramolecular IEDDA Reaction researchgate.net

| Entry | R¹ (Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl | 1-benzyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 75 |

| 2 | 4-Methoxybenzyl | 1-(4-methoxybenzyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 78 |

| 3 | 2-Fluorobenzyl | 1-(2-fluorobenzyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 72 |

| 4 | Butyl | 1-butyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 68 |

Yield of pure isolated product after microwave irradiation in chlorobenzene at 220 °C for 1 hour.

Synthesis of 5-Substituted Derivatives

To introduce substituents at the C-5 position, a two-step reaction sequence is employed. The synthesis starts with the same 1,2,4-triazine precursors bearing a terminal alkyne. nih.govresearchgate.net

Sonogashira Cross-Coupling: The terminal alkyne is first coupled with various aryl halides using a Sonogashira cross-coupling reaction. This step effectively introduces the desired aryl group onto the alkyne side chain. nih.gov The reaction typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base.

Intramolecular IEDDA Reaction: The product from the Sonogashira coupling, now an internal alkyne, undergoes a subsequent intramolecular IEDDA reaction under microwave irradiation. researchgate.net This cyclization step forms the 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-one scaffold. nih.gov

This sequential approach allows for significant diversity at the C-5 position of the naphthyridinone ring. nih.gov

Table 2: Synthesis of 5-Aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones researchgate.net

| Entry | R¹ (at N-1) | R² (Aryl Halide) | Sonogashira Product Yield (%) | Final Product | IEDDA Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzyl | Phenyl | 85 | 1-benzyl-5-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 70 |

| 2 | Benzyl | 4-Methoxyphenyl | 82 | 1-benzyl-5-(4-methoxyphenyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 75 |

| 3 | Benzyl | 4-Fluorophenyl | 88 | 1-benzyl-5-(4-fluorophenyl)-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 72 |

| 4 | 4-Methoxybenzyl | Phenyl | 80 | 1-(4-methoxybenzyl)-5-phenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one | 68 |

Yields are for pure isolated products. IEDDA conditions: Chlorobenzene, 220 °C, 1 hour, microwave irradiation.

Traditional methods for synthesizing the unsaturated 1,8-naphthyridin-2(1H)-one core, such as the Knorr or Friedländer reactions, are generally less suitable for producing diverse polysubstituted derivatives. nih.gov Other advanced methods, like catalytic hydrogenation, are often employed to create the fully saturated 1,2,3,4-tetrahydro-1,8-naphthyridine ring system rather than the targeted dihydro-one structure. nih.govacs.org

Chemical Reactivity and Transformations of 3,4 Dihydro 1,8 Naphthyridin 2 1h One

Electrophilic and Nucleophilic Substitution Reactions

The susceptibility of the 1,8-naphthyridine (B1210474) core to substitution reactions is heavily influenced by the electronic nature of its constituent rings.

Electrophilic Substitution: The pyridine (B92270) ring is inherently electron-deficient, which generally deactivates it towards electrophilic aromatic substitution. The presence of the fused lactam in 3,4-dihydro-1,8-naphthyridin-2(1H)-one further withdraws electron density, increasing this deactivation. Consequently, electrophilic substitution reactions on this scaffold are challenging and typically require harsh conditions or the presence of strong electron-donating groups to proceed effectively.

Nucleophilic Substitution: Conversely, the electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to a nitrogen atom). libretexts.org Electron-withdrawing substituents, such as the lactam carbonyl, activate the ring system for nucleophilic attack. libretexts.org While direct substitution on the parent compound is uncommon, a key transformation for related naphthyridinones involves converting the lactam carbonyl into a more reactive functional group. For instance, treatment of similar 1,5-naphthyridin-2(1H)-ones with reagents like phosphorus oxychloride (POCl3) can yield a chloro-substituted naphthyridine. nih.gov This chloro derivative is an excellent substrate for subsequent SNAr reactions, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiols. nih.gov

Oxidation Reactions

The dihydropyridinone ring of the molecule is in a reduced state compared to a fully aromatic naphthyridine system. This feature suggests that oxidation reactions can be employed to achieve aromatization. The oxidation of related tetrahydro-1,5-naphthyridines to their aromatic 1,5-naphthyridine (B1222797) counterparts has been accomplished using various reagents, including selenium at high temperatures or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov More modern methods have also utilized visible-light photoredox catalysis in combination with a cobalt catalyst for this type of dehydrogenation at ambient temperatures. nih.gov By analogy, it is plausible that similar oxidative aromatization strategies could be applied to this compound to furnish the corresponding 1,8-naphthyridin-2(1H)-one.

Reduction Reactions to Saturated Derivatives

The unsaturated pyridine ring and the lactam carbonyl group within this compound are both susceptible to reduction.

Catalytic Hydrogenation: The double bond in the pyridine portion of the molecule can be reduced under catalytic hydrogenation conditions (e.g., using H2 gas with palladium or platinum catalysts). This process would lead to the formation of octahydro-1,8-naphthyridin-2(1H)-one.

Lactam Reduction: The lactam carbonyl can be completely reduced to a methylene (B1212753) group (CH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4).

A complete reduction of both the pyridine ring and the lactam carbonyl, likely requiring a strong hydride reagent, would yield the fully saturated decahydro-1,8-naphthyridine (B1652190) skeleton. These reduction pathways provide access to a range of saturated and partially saturated derivatives with distinct three-dimensional structures for further chemical exploration.

Annulative Cyclization Reactions

Annulative cyclization represents a powerful strategy for constructing complex fused heterocyclic systems. While not starting from this compound itself, a notable reaction demonstrates the formation of its core structure through a cascade annulation process. nih.gov In one study, the reaction between a 3-amino-1H-pyrrole-2,5-dione and an enaminone under basic conditions (cesium carbonate in DMF) unexpectedly proceeded through a 1,4-Michael addition followed by an intermolecular cascade annulation. nih.gov This sequence resulted in the formation of complex dihydrobenzo[b] nih.govresearchgate.netnaphthyridines fused with a pyrrolidinetrione moiety. nih.gov This discovery highlights the utility of annulation strategies in assembling the dihydro-1,8-naphthyridine framework, embedding it within larger, polycyclic structures. nih.gov

Hybrid Molecule Synthesis and Derivatization

This compound is a valuable scaffold for creating diverse libraries of compounds through derivatization, leading to the synthesis of hybrid molecules with potential biological activities. chemimpex.commdpi.com Synthetic strategies have been developed to introduce a wide array of substituents at various positions on the bicyclic core.

One effective method involves an intramolecular inverse electron-demand Diels–Alder reaction of 1,2,4-triazines tethered to an alkyne side chain via an amide linker. nih.govnih.govresearchgate.net This approach allows for the installation of different substituents at the N-1 position of the naphthyridinone ring. nih.govresearchgate.net Furthermore, by first functionalizing the alkyne precursor using a Sonogashira cross-coupling reaction with aryl halides, additional diversity can be introduced at the C-5 position, yielding 5-aryl-substituted derivatives. nih.govnih.govresearchgate.net These methods demonstrate the flexibility of the scaffold in generating a variety of substituted analogs. nih.gov

The table below summarizes the synthesis of several derivatives based on this methodology.

| Product Number | Substituent (R) | Position | Yield (%) | Reference |

|---|---|---|---|---|

| 10 | Butyl | N-1 | 62 | researchgate.net |

| 11 | Cyclohexyl | N-1 | 75 | researchgate.net |

| 12 | Isopropyl | N-1 | 80 | researchgate.net |

| 13 | Phenyl | N-1 | 98 | researchgate.netbeilstein-journals.org |

| 22 | 5-(Thiophen-2-yl) | C-5 | 82 | researchgate.net |

| 23 | 5-(4-Methoxyphenyl) | C-5 | 85 | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

While specific ¹H NMR spectral data for the unsubstituted 3,4-dihydro-1,8-naphthyridin-2(1H)-one is not detailed in the surveyed literature, analysis of closely related derivatives provides insight into the expected proton environments. For instance, the spectrum of 1,7-diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one reveals key signals corresponding to the dihydro-naphthyridinone core. beilstein-journals.org The aliphatic protons on the saturated ring typically appear as multiplets in the upfield region, while protons on the aromatic pyridine (B92270) ring are observed further downfield.

The protons at positions C3 and C4 in the saturated lactam ring are expected to show characteristic signals. Typically, these would be two methylene (B1212753) groups, appearing as triplets if adjacent to another methylene group, with coupling constants reflecting their dihedral angles. The protons on the pyridine ring (at C5, C6, and C7) would resonate at lower field due to the deshielding effect of the aromatic system and the nitrogen atom.

Table 1: Representative ¹H NMR Data for a Derivative: 1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in CDCl₃ beilstein-journals.org

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 7.27-7.67 | m | - |

| CH₂ (C4) | 3.08 | dd | J = 8.5 Hz, J' = 6.0 Hz |

| CH₂ (C3) | 2.91 | dd | J = 8.5 Hz, J' = 6.0 Hz |

Note: This data is for a substituted derivative and serves to illustrate the expected regions for proton signals.

Table 2: Representative ¹³C NMR Data for a Derivative: 1,7-Diphenyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one in CDCl₃ beilstein-journals.org

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (C2) | 170.9 |

| Aromatic/Pyridyl-C | 114.5 - 153.7 |

| CH₂ (C4) | 32.1 |

| CH₂ (C3) | 23.9 |

Note: This data is for a substituted derivative and serves to illustrate the expected regions for carbon signals.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The most prominent bands are associated with the N-H and carbonyl (C=O) groups of the lactam ring. The N-H stretching vibration typically appears as a broad band in the region of 3200–3400 cm⁻¹. The carbonyl group gives rise to a strong, sharp absorption band between 1670 and 1700 cm⁻¹. Data from various derivatives confirms this, with C=O stretching frequencies reported at 1665 cm⁻¹, 1688 cm⁻¹, and 1693 cm⁻¹. beilstein-journals.org

Table 3: Key IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) |

| N-H Stretch | Amide (Lactam) | 3200–3400 |

| C=O Stretch | Amide (Lactam) | 1670–1700 |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides essential information about the molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₈H₈N₂O. This corresponds to a monoisotopic mass of 148.0637 g/mol and an average molecular weight of approximately 148.16 g/mol . chemspider.com Mass spectral analysis would be expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to these masses, confirming the compound's identity.

Table 4: Molecular Weight Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂O |

| Average Molecular Weight | 148.16 g/mol |

| Monoisotopic Mass | 148.0637 g/mol |

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The chromophores within this compound, specifically the conjugated π-system of the pyridine ring and the carbonyl group, are expected to give rise to characteristic absorptions.

While specific experimental λmax values for this compound are not available in the cited literature, the structure would be expected to undergo π → π* and n → π* electronic transitions. The π → π* transitions, originating from the conjugated system, are typically high-intensity bands, while the n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are generally weaker.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. While a crystal structure for the parent this compound has not been reported in the surveyed literature, an analysis of the closely related derivative, 7-amino-1,8-naphthyridin-2(1H)-one monohydrate, provides significant insight into the molecular geometry and intermolecular interactions. nih.gov

The study on the 7-amino derivative revealed a monoclinic crystal system. nih.gov X-ray analysis generally confirms that the bicyclic structure consists of a planar pyridine ring fused to a non-planar, partially saturated lactam ring. In the crystal lattice of the derivative, molecules are linked through extensive hydrogen bonding involving the amide N-H, the carbonyl oxygen, the amino group, and water molecules, forming a three-dimensional network. nih.gov Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules are observed, contributing to the stability of the crystal structure. nih.gov

Table 5: Crystallographic Data for the Derivative 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| a | 9.5413 (9) Å |

| b | 17.1560 (16) Å |

| c | 4.9954 (4) Å |

| β | 95.19 (2)° |

| Volume (V) | 814.34 (13) ų |

| Z | 4 |

| Key Interactions | N—H⋯N, N—H⋯O, O—H⋯O hydrogen bonds; π–π stacking |

Note: This data is for a substituted derivative and is presented to illustrate the solid-state structural features of the naphthyridinone scaffold.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been widely applied to study various properties of 1,8-naphthyridine (B1210474) derivatives. researchgate.netias.ac.in DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311++G(d,p), allow for the accurate prediction of molecular geometry, vibrational frequencies, and electronic characteristics. nih.govnih.gov

The initial step in most DFT studies involves geometry optimization, which calculates the lowest energy arrangement of atoms in a molecule. mdpi.com For the 1,8-naphthyridine core, these calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure. For instance, studies on related heterocyclic systems have shown that DFT calculations can yield geometric parameters that are in close agreement with experimental data obtained from X-ray crystallography. mdpi.com The optimization process confirms the planarity of the aromatic rings and determines the specific conformations of any substituent groups. mdpi.com

Below is a table of representative calculated bond lengths and angles for a related benzimidazole (B57391) derivative, illustrating the type of data obtained from DFT optimization.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O | 1.221 |

| C-N | 1.385 | |

| C=C (aromatic) | 1.390 | |

| Bond Angle (°) | N-C=O | 125.5 |

| C-N-C | 128.9 | |

| C-C-C (aromatic) | 120.0 |

Note: The data presented is for a structurally similar benzimidazol-2-one (B1210169) derivative as a proxy to demonstrate the output of such calculations. mdpi.com

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By analyzing the vibrational modes, specific functional groups within the 3,4-dihydro-1,8-naphthyridin-2(1H)-one structure can be identified. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the lactam ring is a prominent feature. Theoretical calculations on related Pt(IV) complexes show strong absorption peaks for azido (B1232118) asymmetric stretching vibrations. nih.gov Similarly, calculations on pyridine (B92270) derivatives have helped assign vibrational stretching frequencies for C≡N and NH₂ groups. nih.gov These theoretical spectra are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the computational method, leading to excellent agreement with experimental data. nih.gov

The following table provides examples of calculated and experimental vibrational frequencies for key functional groups found in related heterocyclic compounds.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|---|

| Asymmetric Stretch | -NH₂ | 3460 | 3450 |

| Symmetric Stretch | -NH₂ | 3369 | 3360 |

| Stretch | C=O (Amide) | 1692 | 1685 |

| Stretch | C-H (Aromatic) | 3086 | 3080 |

Note: Data is illustrative and based on analyses of various heterocyclic structures containing similar functional groups. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.netmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, indicating that the molecule is "soft," while a large gap implies high stability and that the molecule is "hard." nih.govnih.gov For many 1,8-naphthyridine derivatives, DFT studies have calculated these energy gaps to understand their electronic behavior and potential for charge transfer interactions within the molecule. researchgate.netnih.gov

This table summarizes key quantum chemical parameters derived from HOMO-LUMO energies for a representative bioactive molecule.

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -0.2675 |

| LUMO Energy | ELUMO | - | -0.1809 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.0866 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 0.04 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -0.22 |

| Electrophilicity Index | ω | μ² / 2η | 0.58 |

| Chemical Softness | S | 1 / 2η | 11.55 |

Note: The values are based on a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate to illustrate the parameters. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net For derivatives of the 1,8-naphthyridine scaffold, docking studies have been performed to evaluate their binding affinity and interaction patterns with various biological targets, including enzymes and receptors implicated in diseases like cancer and Parkinson's disease. researchgate.netnih.gov These studies identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the active site of the protein, and provide a binding energy score that estimates the strength of the interaction. researchgate.net For example, docking studies on 1,8-naphthyridine derivatives against the human A2A adenosine (B11128) receptor have identified compounds with high docking scores and favorable binding energies, suggesting their potential as receptor antagonists. nih.gov

The table below shows results from a molecular docking study of a 1,8-naphthyridine derivative against a biological target, illustrating the type of data generated.

| Compound | Target Protein | Docking Score (kcal/mol) | Binding Energy (MMGBSA dG bind) (kcal/mol) | Interacting Residues |

|---|---|---|---|---|

| 10c | Human A2A Receptor | -8.407 | -56.60 | ILE274, PHE168, ASN253 |

| 13b | Human A2A Receptor | -8.562 | -64.13 | ILE274, PHE168, SER277 |

Note: The data is for specific 1,8-naphthyridine-4(1H)-one derivatives (10c and 13b) as reported in a study targeting the A2A receptor. nih.gov

Prediction of Binding Modes with Biological Targets

Molecular docking simulations have been employed to predict the binding conformations of 1,8-naphthyridine derivatives with several key biological targets. These studies are crucial for understanding the initial molecular recognition events that precede a biological response.

For instance, docking studies on newly synthesized 1,8-naphthyridine derivatives identified their potential to bind to the human Adenosine A2A receptor, a target for anti-Parkinson's agents. nih.gov Similarly, the binding modes of other derivatives with the Histamine H1 receptor have been investigated to explore their potential as antihistaminic agents. researchgate.netnih.gov Further research has predicted the binding of 1,8-naphthyridine derivatives to microbial enzymes, such as the Salmonella typhi OmpF, suggesting a potential mechanism for antimicrobial activity. researchgate.net In the context of oncology, molecular docking has been used to study the interaction of this scaffold with topoisomerase II, a critical enzyme in DNA replication and a target for anticancer drugs. researchgate.net

Table 1: Predicted Binding Affinities of 1,8-Naphthyridine Derivatives with Biological Targets

| Derivative | Biological Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) |

|---|---|---|---|

| 1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one (10c) nih.gov | Human A2A Receptor | -8.407 | -56.60 |

| N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1,4,4a,8a-tetrahydro-1,8-naphthyridine-3-carboxamide (13b) nih.gov | Human A2A Receptor | -8.562 | -64.13 |

| Various 1,8-naphthyridine-3-carboxylic acid derivatives researchgate.net | Salmonella typhi OmpF | Not Specified | Not Specified |

| Unspecified 1,8-naphthyridine derivative researchgate.net | Topoisomerase II | Not Specified | -95.16 |

| 1-(4-Chlorobenzyl)-N-(pyridin-2-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a1) researchgate.netnih.gov | Histamine H1 Receptor | Not Specified | Not Specified |

Understanding Molecular Interactions at Active Sites

Beyond predicting binding modes, computational studies offer a detailed view of the specific molecular interactions that stabilize the ligand-receptor complex. These interactions are fundamental to the compound's affinity and selectivity.

In studies with the human A2A receptor, molecular dynamics simulations confirmed that specific derivatives form a stable complex with the receptor. nih.gov For the topoisomerase II enzyme, docking studies revealed that a 1,8-naphthyridine derivative fits well into the active site, forming eight hydrogen bonds with amino acid residues and the DNA segment. researchgate.net This suggests a mechanism of action involving intercalation with DNA. researchgate.net Similarly, the interactions of various derivatives within the active site of the Histamine H1 receptor have been analyzed to understand the structural basis for their potential antagonism. researchgate.netresearchgate.net

Pharmacokinetic Parameter Prediction (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) properties is a critical step in early-stage drug discovery. researchgate.net In silico tools are frequently used to assess the drug-likeness of compounds based on key physicochemical properties.

Computational studies on 1,8-naphthyridine derivatives have been performed to predict their pharmacokinetic parameters. researchgate.netnih.gov These analyses often involve evaluating compliance with established guidelines like Lipinski's Rule of Five, which helps to forecast a compound's potential for oral bioavailability. nih.gov For instance, ADME predictions for certain chromeno[4,3-b] researchgate.netresearcher.lifenaphthyridine derivatives indicated high Caco-2 permeability, suggesting good potential for intestinal absorption. mdpi.com Such in silico ADME studies help to identify candidates with favorable pharmacokinetic profiles for further development. researcher.lifemdpi.com

Predictive Biological Activity Software (e.g., PASS)

Software designed to predict the biological activity spectrum of a substance, such as PASS (Prediction of Activity Spectra for Substances), serves as a valuable preliminary screening tool. By analyzing the structural formula of a compound, these programs can forecast a wide range of potential pharmacological effects and mechanisms of action.

In the development of new 1,8-naphthyridine-3-carboxylic acid derivatives, PASS software was utilized prior to synthesis to predict their biological activities. researchgate.netnih.gov This in silico screening approach suggested potential antihistaminic properties for the designed molecules, which guided the subsequent experimental work. researchgate.netresearchgate.net The use of such predictive tools allows researchers to prioritize the synthesis of compounds with a higher probability of desired biological activity, thereby optimizing the drug discovery process. researchgate.net

Biological Activities and Pharmacological Relevance of 3,4 Dihydro 1,8 Naphthyridin 2 1h One Derivatives

Anticancer Potential and Mechanisms

Derivatives of 3,4-dihydro-1,8-naphthyridin-2(1H)-one have emerged as a promising class of antineoplastic agents. Their anticancer activity is attributed to their ability to interfere with multiple cellular pathways that are crucial for tumor growth and progression. The following sections detail the specific mechanisms through which these compounds exert their cytotoxic and cytostatic effects.

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which this compound derivatives exhibit their anticancer effects is through the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.

A notable example is the novel dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative, MHY-449. This compound has been shown to inhibit the growth of various human cancer cell lines in a time- and concentration-dependent manner. In human colon cancer cells (HCT116), MHY-449 treatment leads to characteristic signs of apoptosis, including DNA fragmentation and decreased cell viability. nih.gov The apoptotic process is initiated through the activation of caspases, specifically caspase-3, -8, and -9, and is accompanied by the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov Furthermore, MHY-449 alters the balance of pro- and anti-apoptotic proteins by downregulating Bcl-2 and upregulating Bax, which leads to a loss of mitochondrial membrane potential. acs.org

In addition to inducing apoptosis, MHY-449 also causes cell cycle arrest. In HCT116 cells, it induces a G2/M phase arrest, which is associated with a decrease in the expression of key regulatory proteins such as cyclin B1, Cdc25c, and Cdc2. nih.gov The expression of tumor suppressor p53 and the G2/M phase inhibitors p21WAF1/CIP and p27KIP are also increased. nih.gov In human lung cancer cells (A549 and NCI-H460), MHY-449 was found to induce cell cycle arrest at the S phase, leading to an increased sub-G1 fraction, which is indicative of apoptosis. acs.org

| Cell Line | Effect | Mechanism Details | IC50 Value |

|---|---|---|---|

| HCT116 (Colon Cancer) | Apoptosis and G2/M Cell Cycle Arrest | Activation of caspases-3, -8, -9; PARP cleavage; altered Bax/Bcl-2 ratio; decreased cyclin B1, Cdc25c, Cdc2; increased p53, p21, p27. nih.gov | Data not specified in abstract |

| A549 (Lung Cancer) | Apoptosis and S Phase Cell Cycle Arrest | Increased sub-G1 fraction; DNA fragmentation; altered Bax/Bcl-2 ratio; loss of mitochondrial membrane potential; caspase activation; PARP cleavage; downregulation of Akt phosphorylation. acs.org | 0.66 µM (at 48h) acs.org |

| NCI-H460 (Lung Cancer) | Apoptosis and Cell Cycle Arrest | Inhibited cell growth in a concentration- and time-dependent manner. acs.org | 1.57 µM (at 48h) acs.org |

| AGS (Gastric Cancer) | Apoptosis | Upregulation of Fas/Fas-L; activation of caspase-8, -9, -3; PARP cleavage; upregulation of Bax, p21, p27, p53; suppression of Bcl-2. nih.gov | ~0.4 µM (at 24h) nih.gov |

Inhibition of Topoisomerase I and II

Topoisomerases are essential enzymes that regulate DNA topology and are critical for DNA replication, transcription, and chromosome segregation. Their inhibition is a well-established strategy in cancer chemotherapy. Certain derivatives of the 1,8-naphthyridine (B1210474) scaffold function as topoisomerase poisons.

Voreloxin (formerly SNS-595), a naphthyridine analog, is a prominent example that functions as a topoisomerase II inhibitor. nih.gov Its mechanism involves hindering the reunion of topoisomerase II-induced double-strand breaks in DNA. nih.gov This action leads to G2 cell cycle arrest and subsequent apoptosis. nih.gov Biochemical and cell-based studies have confirmed that Voreloxin intercalates into DNA and poisons topoisomerase II, causing dose-dependent, site-selective DNA fragmentation. nih.govnih.gov This dual mechanism of DNA intercalation and topoisomerase II poisoning differentiates Voreloxin from other topoisomerase inhibitors like etoposide. nih.govnih.gov Research has demonstrated that Voreloxin has broad anti-proliferative activity across numerous tumor cell lines, with IC50 values ranging from 0.04 to 0.97 µM. nih.gov

Another study on a series of 1,8-naphthyridine derivatives identified compounds that exhibited potent topoisomerase IIβ inhibitory effects, with one derivative in particular showing better inhibition than the known inhibitors doxorubicin and topotecan. nih.gov Molecular docking studies suggested a unique binding pattern for this compound within the etoposide binding pocket of topoisomerase IIβ, supporting its role as a topoisomerase II poison. nih.gov

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin that play a crucial role in mitosis, making them an important target for anticancer drugs. While direct evidence for this compound derivatives acting as tubulin polymerization inhibitors is limited in the searched literature, studies on closely related 2-aryl-1,8-naphthyridin-4-one analogs have demonstrated potent activity in this area.

For instance, a series of 2-phenyl-1,8-naphthyridin-4-ones with a methoxy group at the 3'-position of the phenyl ring showed potent cytotoxicity against a wide range of tumor cell lines. nih.gov A strong correlation was found between their cytotoxicity and their ability to inhibit tubulin polymerization. nih.gov Similarly, substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to be potent inhibitors of tubulin polymerization, with activities comparable to natural antimitotic agents like podophyllotoxin and combretastatin A-4. nih.gov These compounds were found to inhibit the binding of radiolabeled colchicine to tubulin, indicating they interact with the colchicine-binding site on tubulin. nih.gov

These findings in structurally similar scaffolds suggest that the 1,8-naphthyridin-one core is amenable to modifications that can confer tubulin polymerization inhibitory activity.

Protein Kinase Inhibition (e.g., p38 Mitogen-Activated Protein Kinase, Protein Kinase C Isozymes)

Protein kinases are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Recent research has identified naphthyridinone derivatives as selective and potent inhibitors of Protein Kinase Membrane-associated Tyrosine and Threonine 1 (PKMYT1). nih.gov PKMYT1 is a crucial regulator of the G2/M cell cycle transition through the inhibitory phosphorylation of CDK1. nih.gov Inhibition of PKMYT1 can force cancer cells with a defective G1 checkpoint to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis. A novel naphthyridinone derivative, compound 36, was discovered to be a selective and potent PKMYT1 inhibitor with promising in vivo antitumor efficacy. nih.gov

Additionally, the dihydrobenzofuro[4,5-b] nih.govnih.govnaphthyridin-6-one derivative MHY-449 has been shown to downregulate the phosphorylation of Akt, a key serine/threonine kinase in a major cell survival pathway. acs.org The inhibition of the Akt pathway is a critical component of MHY-449's ability to induce apoptosis in human lung cancer cells. acs.org

DNA Intercalation and Angiogenesis Inhibition

DNA intercalation, the insertion of a molecule between the base pairs of DNA, can disrupt DNA replication and transcription, leading to cell death. As mentioned previously, the anticancer agent Voreloxin exhibits its antitumor effects through a dual mechanism that includes DNA intercalation in addition to topoisomerase II poisoning. nih.govnih.gov Mechanistic studies have confirmed that intercalation is a required component for Voreloxin's activity. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting this process is a key strategy in cancer therapy. While specific studies on angiogenesis inhibition by this compound derivatives were not prominent in the search results, a novel series of structurally related 2,3-dihydro-1,8-naphthyridine oxime ether derivatives were synthesized and evaluated for their anti-angiogenic effects. One compound from this series, 109i, was found to exert its cytotoxic effect in pancreatic cancer cells through mechanisms including the stimulation of apoptosis and anti-angiogenic activity.

Ras Protein Inhibition

Ras proteins are a family of small GTPases that act as molecular switches in signal transduction pathways controlling cell proliferation and survival. Mutations in Ras genes are among the most common oncogenic alterations in human cancers. Targeting the Ras pathway, therefore, represents a significant therapeutic goal.

While the inhibition of Ras proteins has been cited as a potential mechanism for the broader class of 1,8-naphthyridine derivatives, specific studies demonstrating direct Ras inhibition by derivatives of the this compound scaffold are not detailed in the available literature. However, research into other naphthyridine isomers has shown promise in targeting components of the Ras signaling pathway. For example, a series of novel 1,7-naphthyridine derivatives were developed as potent inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates KRAS. nih.govacs.orgnih.gov One of these compounds, HH0043, displayed significant tumor inhibitory effects in a KRAS-mutated lung cancer xenograft model. nih.govacs.orgnih.gov This indicates that the naphthyridine scaffold can be adapted to inhibit the Ras pathway, though further research is needed to explore this potential within the specific this compound framework.

Telomerase Inhibition

Derivatives of the 1,8-naphthyridine scaffold have been identified as inhibitors of telomerase, an enzyme crucial for the maintenance of telomere length and implicated in the immortalization of cancer cells. Research has shown that a dimeric form of a 2-amino-1,8-naphthyridine derivative can bind to the human telomeric sequence, TTAGGG. nih.gov This binding induces a significant conformational change in the telomeric DNA. nih.gov Subsequent telomeric repeat elongation assays demonstrated that this interaction effectively inhibits the elongation of the telomeric sequence by telomerase, highlighting a potential mechanism for anticancer activity. nih.gov

Cisplatin Sensitization and DDR Response Inhibition

Cisplatin is a widely used chemotherapeutic agent that induces DNA crosslinks, leading to cell death in cancerous tissues. frontiersin.org However, resistance often develops, partly through the upregulation of DNA Damage Response (DDR) pathways. mdpi.com Certain 1,8-naphthyridin-4(1H)-one derivatives have been investigated as potential cisplatin sensitizers. A series of novel 3-(1,3,4-oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives were synthesized and evaluated for their ability to enhance the anticancer effects of cisplatin. nih.gov

Among the synthesized compounds, specific derivatives exhibited significant cisplatin sensitization activity against the HCT116 human colon cancer cell line. nih.gov Further investigation into the mechanism revealed that the combination of these derivatives with cisplatin induced a notable increase in tumor cell apoptosis. nih.gov Western blot analysis showed a decrease in the expression of CHK1, a downstream protein in the ATR signaling pathway, which is a key component of the DDR. nih.gov This suggests that these 1,8-naphthyridinone derivatives may sensitize cancer cells to cisplatin by inhibiting the DDR pathway. nih.gov Molecular docking studies indicated that the compounds could bind to the active site of the ATR kinase. nih.gov

Table 1: Cisplatin Sensitization Activity of Selected 1,8-Naphthyridin-4(1H)-one Derivatives

| Compound | Cell Line | Activity | Mechanism of Action |

|---|---|---|---|

| 6e | HCT116 | Significant cisplatin sensitization | Induces apoptosis, decreases CHK1 expression nih.gov |

Antimicrobial Properties

The 1,8-naphthyridine core is a well-established pharmacophore in the development of antimicrobial agents, with nalidixic acid being a foundational example. nih.govresearchgate.net Derivatives of this scaffold have demonstrated a wide array of activities against various pathogens. nih.govresearchgate.netresearchgate.net

Antibacterial Activity, including against Multi-Resistant Strains

The rise of multi-drug resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of new antibacterial agents. mdpi.comnih.gov While some 1,8-naphthyridine derivatives exhibit direct antibacterial action, others have shown promise as modulators or enhancers of existing antibiotics. mdpi.comnih.govresearchgate.netnih.gov

A study investigating 7-acetamido-1,8-naphthyridin-4(1H)-one found that while it possessed no clinically relevant direct antibacterial activity (MIC ≥ 1.024 µg/mL) against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, it could significantly potentiate the effect of fluoroquinolone antibiotics. mdpi.comnih.govresearchgate.netnih.gov When used in combination at subinhibitory concentrations, this compound decreased the minimum inhibitory concentration (MIC) of norfloxacin, ofloxacin, and lomefloxacin, indicating a synergistic relationship. mdpi.comnih.gov These findings suggest that such derivatives could be developed as adjuvants in antibacterial therapy to combat resistance. mdpi.comnih.gov

Other derivatives have shown potent, direct antibacterial effects. For instance, Gemifloxacin demonstrates high potency against S. pneumoniae, while another compound, DW286, has shown strong activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA) and quinolone-resistant S. aureus (QRSA). researchgate.net Furthermore, specific derivatives have exhibited superior activity against multidrug-resistant strains of Streptococcus pneumoniae when compared to ciprofloxacin and vancomycin. nih.govresearchgate.net

Table 2: Antibacterial Activity of Selected 1,8-Naphthyridine Derivatives

| Compound/Derivative Class | Target Organisms | Activity Noted |

|---|---|---|

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus (multi-resistant) | Potentiates activity of fluoroquinolones (synergism) mdpi.comnih.gov |

| Gemifloxacin | S. pneumoniae, M. catarrhalis | Potent antimicrobial activity researchgate.net |

| DW286 | Gram-positive bacteria (including MRSA, QRSA) | Stronger activity compared to ciprofloxacin, gemifloxacin, etc. researchgate.net |

| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-...-1,8-naphthyridine-3-carboxylic acid | Streptococcus pneumoniae (multidrug-resistant) | Superior activity compared to ciprofloxacin and vancomycin researchgate.net |

Antifungal and Antiviral Properties

Beyond their antibacterial effects, 1,8-naphthyridine derivatives have also been recognized for their antifungal and antiviral capabilities. nih.gov Studies have reported the activity of certain derivatives against fungal pathogens such as Aspergillus niger and Candida albicans. nih.gov For example, compounds featuring a 4-chlorophenyl ring were found to be active against these fungi, with efficacy comparable to the standard antifungal griseofulvin. nih.gov

In the realm of virology, the 1,8-naphthyridine scaffold is a component of compounds active against a range of viruses, including HIV, Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV). researchgate.net One derivative, 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated potent and selective anti-HIV activity by inhibiting Tat-mediated transcription. nih.gov

Anti-inflammatory and Antiallergic Activities

The 1,8-naphthyridine framework is a constituent of molecules exhibiting anti-inflammatory and antiallergic properties. researchgate.netnih.govnih.gov The broad biological profile of these derivatives has established them as scaffolds of interest in the search for new treatments for inflammatory and allergic conditions. nih.govresearchgate.net Research has confirmed that various synthetic derivatives based on this structure possess these activities, contributing to their diverse pharmacological relevance. researchgate.net

Neurological Applications and Receptor Modulation

Derivatives of 1,8-naphthyridine have shown significant potential in the field of neuroscience, with applications in neurological disorders and as modulators of key receptors in the central nervous system. nih.govtandfonline.com

Specifically, new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives have been designed and synthesized as highly selective agonists for the cannabinoid-2 (CB2) receptor. nih.gov The activation of the CB2 receptor is a therapeutic target for conditions like chronic pain, without the psychotropic effects associated with CB1 receptor activation. nih.gov Several of these synthesized compounds displayed subnanomolar affinity for the CB2 receptor with high selectivity over the CB1 receptor. nih.gov One particular derivative, compound 12, demonstrated a CB2-mediated inhibitory effect on the activation of human basophils and induced a concentration-dependent decrease in the viability of a human T cell leukemia cell line. nih.gov These findings underscore the potential of the 1,8-naphthyridin-2(1H)-one scaffold for developing novel CB2 agonists for therapeutic use. nih.gov